2-[(4-nitrobenzyl)oxy]benzamide
Overview
Description
2-[(4-Nitrobenzyl)oxy]benzamide is an organic compound characterized by the presence of a benzamide core substituted with a 4-nitrobenzyl group
Scientific Research Applications
2-[(4-Nitrobenzyl)oxy]benzamide has been studied for its potential antiviral properties. It has shown activity against viruses such as Adenovirus, HSV-1, and coxsackievirus . Additionally, it is used in the design of deubiquitinase inhibitors, which are crucial in the study of viral replication and immune response modulation .
Mechanism of Action
Target of Action
The primary targets of 2-[(4-nitrobenzyl)oxy]benzamide are deubiquitinase (DUB) enzymes . These enzymes play a crucial role in many viruses, including Adenovirus, HSV-1, coxsackievirus, and SARS-CoV-2 . DUB enzymes are involved in the metabolism of neuroactive and vasoactive amines in the central nervous system and peripheral tissues .
Mode of Action
This compound interacts with its targets by inhibiting the function of DUB enzymes . This compound was designed and synthesized to fulfill the basic pharmacophoric features of DUB inhibitors . The molecular docking of the compound against deubiquitinase enzymes of the aforementioned viruses was carried out .
Biochemical Pathways
The inhibition of DUB enzymes affects the biochemical pathways of the virusesIt is known that dub enzymes play a significant role in the life cycle of many viruses .
Pharmacokinetics
In silico admet studies demonstrated that the compound has a good profile of drug-like properties .
Result of Action
The result of the action of this compound is the inhibition of viral replication. The compound showed very strong to strong antiviral activities with IC50 values ranging from 10.22 to 44.68 μM against Adenovirus, HSV-1, and coxsackievirus .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-nitrobenzyl)oxy]benzamide typically involves the reaction of 4-nitrobenzyl alcohol with benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate ester, which is subsequently converted to the desired benzamide via nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amine.
Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Sodium hydride or other strong bases.
Major Products:
Reduction: 2-[(4-Aminobenzyl)oxy]benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Comparison with Similar Compounds
4-(2-Nitrophenoxy)benzamide: Another benzamide derivative with similar antiviral properties.
2,3-Dimethoxybenzamide: Known for its antioxidant and antibacterial activities.
Uniqueness: 2-[(4-Nitrobenzyl)oxy]benzamide is unique due to its specific substitution pattern, which confers distinct chemical reactivity and biological activity. Its ability to inhibit deubiquitinase enzymes makes it particularly valuable in antiviral research .
Properties
IUPAC Name |
2-[(4-nitrophenyl)methoxy]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c15-14(17)12-3-1-2-4-13(12)20-9-10-5-7-11(8-6-10)16(18)19/h1-8H,9H2,(H2,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAAUIJNOZFFURW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)OCC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50877426 | |
Record name | BENZAMIDE, 2-[(4-NITROPHENYL)METHOXY]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50877426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82568-68-1 | |
Record name | BENZAMIDE, 2-[(4-NITROPHENYL)METHOXY]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50877426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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